A Technical Guide to 4-(Trifluoromethoxy)phenyl Isothiocyanate: Properties, Synthesis, and Applications
A Technical Guide to 4-(Trifluoromethoxy)phenyl Isothiocyanate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)phenyl isothiocyanate is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity to parent molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The reactive isothiocyanate moiety allows for versatile conjugation to primary and secondary amines, forming thiourea derivatives which are scaffolds for a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of 4-(trifluoromethoxy)phenyl isothiocyanate.
Chemical and Physical Properties
The physicochemical properties of 4-(Trifluoromethoxy)phenyl isothiocyanate are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 64285-95-6 |
| Molecular Formula | C₈H₄F₃NOS |
| Molecular Weight | 219.18 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 215-218 °C |
| Density | 1.35 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.541 |
| Flash Point | 107 °C (225 °F) |
| Solubility | Soluble in most organic solvents. Reacts with water. |
| Storage Temperature | 2-8°C, moisture sensitive |
Safety and Handling
4-(Trifluoromethoxy)phenyl isothiocyanate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when working with this chemical.
Hazard Statements:
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H302: Harmful if swallowed.
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H314: Causes severe skin burns and eye damage.
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H317: May cause an allergic skin reaction.
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H332: Harmful if inhaled.
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H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
The primary application of 4-(trifluoromethoxy)phenyl isothiocyanate in drug discovery is its reaction with amines to form substituted thioureas. These thiourea derivatives serve as precursors for a diverse range of heterocyclic compounds and other molecules with potential therapeutic activities, including antiproliferative, anticancer, and antimicrobial effects.[2][3][4]
General Synthesis of N-aryl, N'-alkyl/aryl Thiourea Derivatives
This protocol details the synthesis of a disubstituted thiourea from 4-(trifluoromethoxy)phenyl isothiocyanate and a primary amine.
Materials:
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4-(Trifluoromethoxy)phenyl isothiocyanate
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Primary amine of choice (e.g., aniline, benzylamine)
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Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
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Stir plate and magnetic stir bar
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Round-bottom flask
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Apparatus for solvent removal (e.g., rotary evaporator)
Procedure:
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In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.
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To this solution, add 4-(trifluoromethoxy)phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.
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Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours. For less reactive amines, gentle heating may be required.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a thiourea derivative using 4-(trifluoromethoxy)phenyl isothiocyanate.
Caption: A generalized workflow for the synthesis and purification of thiourea derivatives.
Applications in Drug Development
Isothiocyanates and their thiourea derivatives are known to exhibit a wide range of biological activities. While specific signaling pathways for 4-(trifluoromethoxy)phenyl isothiocyanate are not yet fully elucidated, the broader class of isothiocyanates has been shown to modulate several key cellular pathways implicated in cancer and inflammation. For instance, phenethyl isothiocyanate (PEITC) has been reported to suppress the PI3K/Akt/NF-κB signaling pathway in glioblastoma cells and inhibit the TRIF-dependent signaling pathway of Toll-like receptors.[5][6] It is plausible that derivatives of 4-(trifluoromethoxy)phenyl isothiocyanate could exhibit similar or unique biological activities, making them attractive candidates for further investigation in drug discovery programs.
The diagram below depicts a simplified representation of a signaling pathway known to be modulated by other isothiocyanates, providing a potential framework for investigating the mechanism of action of novel derivatives.
Caption: Inhibition of the TRIF-dependent TLR signaling pathway by isothiocyanates.
Conclusion
4-(Trifluoromethoxy)phenyl isothiocyanate is a versatile and valuable reagent for the synthesis of novel compounds with potential therapeutic applications. Its favorable physicochemical properties, coupled with the reactivity of the isothiocyanate group, make it a key building block in modern drug discovery. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the synthesis of new chemical entities. Further investigation into the specific biological mechanisms of action of its derivatives is warranted and holds promise for the development of new treatments for a range of diseases.
References
- 1. THIOUREA PURIFIED | Oman CHEMICAL [omanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Expression of the platelet-activating factor receptor enhances benzyl isothiocyanate-induced apoptosis in murine and human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate regulates inflammation through suppression of the TRIF-dependent signaling pathway of Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF- κ B Signaling Pathway In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
